

# Spectroscopic Analysis of 4-(Methylamino)-3-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylamino)-3-nitrophenol

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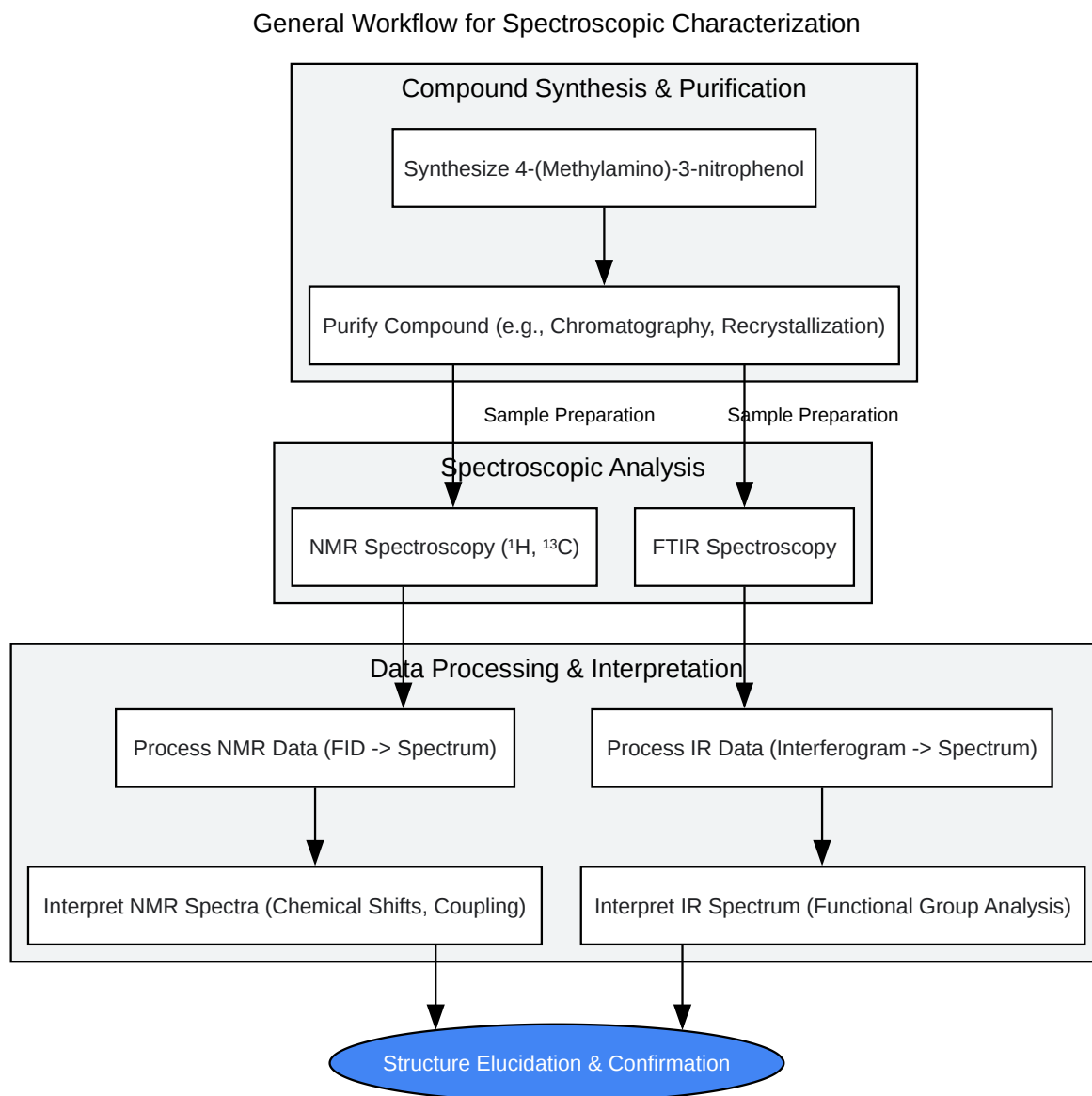
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound **4-(Methylamino)-3-nitrophenol**. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established chemical principles. It also includes standardized experimental protocols for obtaining such data.

## Chemical Structure and Properties

IUPAC Name: **4-(methylamino)-3-nitrophenol** Molecular Formula:  $C_7H_8N_2O_3$  [1] Molecular Weight: 168.15 g/mol [1] CAS Number: 14703-88-9 [1]

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a chemical compound like **4-(Methylamino)-3-nitrophenol**.



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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **4-(Methylamino)-3-nitrophenol**. These predictions are based on the analysis of its chemical

structure and comparison with similar compounds.

## Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Ar-H ortho to $\text{NO}_2$
~7.0	d	1H	Ar-H meta to $\text{NO}_2$
~6.8	dd	1H	Ar-H ortho to OH
~5.0-6.0	br s	1H	-OH
~4.0-5.0	br s	1H	-NH
~3.0	s	3H	-CH <sub>3</sub>

Solvent: DMSO- $\text{d}_6$

## Predicted $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~155	Ar-C-OH
~145	Ar-C-NH
~140	Ar-C- $\text{NO}_2$
~125	Ar-CH
~115	Ar-CH
~110	Ar-CH
~30	-CH <sub>3</sub>

Solvent: DMSO- $\text{d}_6$

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3300	Broad	O-H stretch
3400-3300	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1580	Strong	N-O asymmetric stretch (NO <sub>2</sub> )
1520-1475	Strong	Aromatic C=C stretch
1360-1340	Strong	N-O symmetric stretch (NO <sub>2</sub> )
1300-1200	Strong	C-N stretch
1250-1150	Strong	C-O stretch (phenol)

## Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized for the instrument used and the sample concentration.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials and Equipment:

- **4-(Methylamino)-3-nitrophenol** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **4-(Methylamino)-3-nitrophenol** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) directly in an NMR tube.
- Instrumentation Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set appropriate parameters for spectral width, acquisition time, and relaxation delay.
  - Typically, 16-64 scans are sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the raw data (Free Induction Decay).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

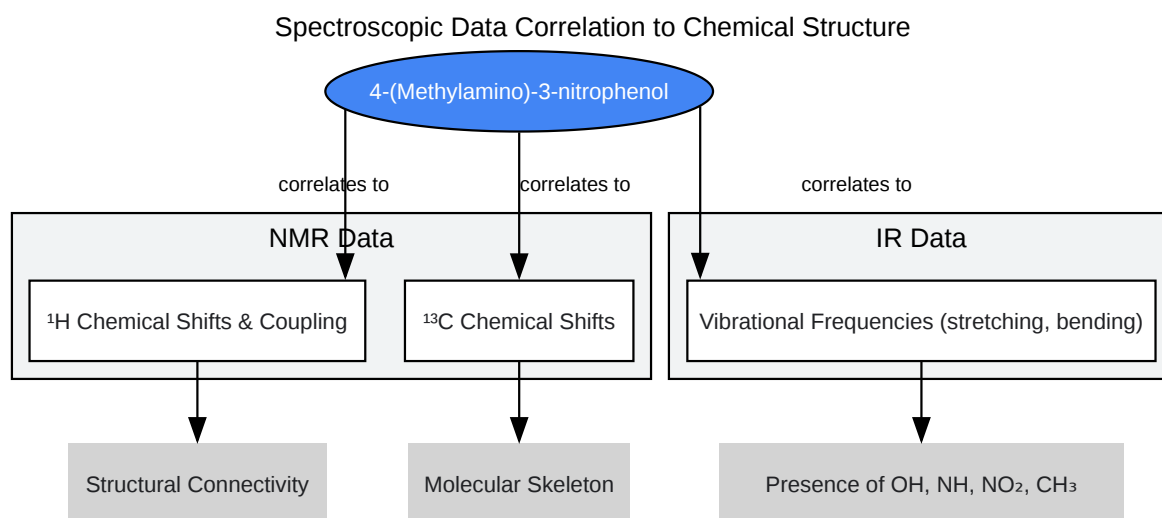
- **4-(Methylamino)-3-nitrophenol** sample
- Potassium bromide (KBr) (for solid samples)
- FTIR spectrometer

Procedure (KBr Pellet Method):[\[1\]](#)

- Sample Preparation:
  - Grind a small amount (1-2 mg) of the **4-(Methylamino)-3-nitrophenol** sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum:
  - Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum Acquisition:
  - Place the KBr pellet containing the sample in the spectrometer.
  - Acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically subtract the background spectrum.

- Identify and label the major absorption peaks in the spectrum.

Below is a diagram illustrating the logical relationship of the spectroscopic data to the chemical structure of **4-(Methylamino)-3-nitrophenol**.



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Caption: Correlation of spectroscopic data to the structure of **4-(Methylamino)-3-nitrophenol**.

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## References

- 1. 4-(Methylamino)-3-nitrophenol | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> | CID 22832045 - PubChem [pubchem.ncbi.nlm.nih.gov]
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